Cas no 2228177-38-4 (2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride)

2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2228177-38-4
- EN300-2004543
- 2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride
- 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride
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- インチ: 1S/C10H13FO3S/c1-8-7-10(14-2)4-3-9(8)5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3
- InChIKey: BEDOWFMSPKJYBY-UHFFFAOYSA-N
- SMILES: S(CCC1C=CC(=CC=1C)OC)(=O)(=O)F
計算された属性
- 精确分子量: 232.05694361g/mol
- 同位素质量: 232.05694361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 51.8Ų
2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004543-1.0g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-2004543-0.1g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 0.1g |
$1005.0 | 2023-06-02 | ||
Enamine | EN300-2004543-0.05g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 0.05g |
$959.0 | 2023-06-02 | ||
Enamine | EN300-2004543-2.5g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 2.5g |
$2240.0 | 2023-06-02 | ||
Enamine | EN300-2004543-0.25g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 0.25g |
$1051.0 | 2023-06-02 | ||
Enamine | EN300-2004543-0.5g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 0.5g |
$1097.0 | 2023-06-02 | ||
Enamine | EN300-2004543-10.0g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-2004543-5.0g |
2-(4-methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride |
2228177-38-4 | 5g |
$3313.0 | 2023-06-02 |
2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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8. Back matter
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228177-38-4)
2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2228177-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both a methoxy group and a methyl group on the aromatic ring enhances its structural complexity and functional potential, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride make it particularly interesting for applications in medicinal chemistry. The sulfonyl fluoride moiety is known to participate in various nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule. This property is highly advantageous in drug discovery, where modifications at specific positions can significantly alter the pharmacological properties of a compound.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonyl fluorides serve as key intermediates in this process, enabling the efficient synthesis of sulfonamides that exhibit potent activity against various targets. For instance, studies have shown that sulfonamides derived from 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride exhibit promising antimicrobial and anti-inflammatory properties. These findings highlight the compound's potential as a building block for the development of new therapeutic agents.
The reactivity of 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride extends beyond its role as a synthetic intermediate. The sulfonyl fluoride group can be selectively hydrolyzed under mild conditions to yield corresponding sulfonyl derivatives, which can then be further functionalized. This characteristic makes it a versatile tool for chemists working on complex molecule synthesis, allowing for precise control over molecular architecture.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties and reactivity of 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride. Molecular modeling studies have revealed insights into its interaction with biological targets, providing valuable information for rational drug design. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery and optimization of new drug candidates.
The pharmaceutical industry has been particularly interested in exploring the potential of sulfonyl fluorides due to their ability to enhance drug bioavailability and metabolic stability. By incorporating 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride into drug candidates, researchers aim to improve their pharmacokinetic profiles while maintaining or enhancing their therapeutic efficacy. This underscores the importance of this compound as a key intermediate in modern drug development.
Moreover, the environmental and safety considerations associated with 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride are crucial factors that influence its application in industrial settings. As with many specialized chemicals, its handling requires adherence to strict safety protocols to ensure worker protection and environmental compliance. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce hazardous byproducts, aligning with broader sustainability goals in the chemical industry.
The role of 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride in academic research is also noteworthy. Universities and research institutions continue to explore its applications in various chemical transformations, contributing to the expansion of synthetic methodologies. These studies not only advance fundamental chemistry but also provide practical tools for industrial applications, fostering innovation across multiple sectors.
In conclusion, 2-(4-Methoxy-2-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228177-38-4) represents a significant advancement in pharmaceutical and chemical research. Its unique structural features and reactivity make it a valuable asset for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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